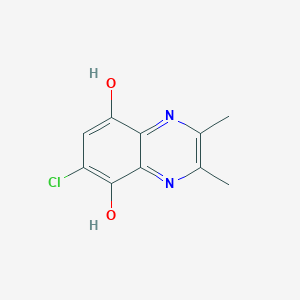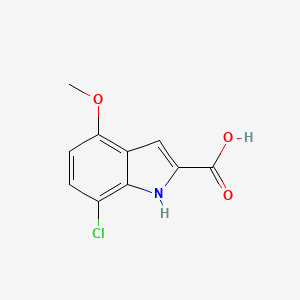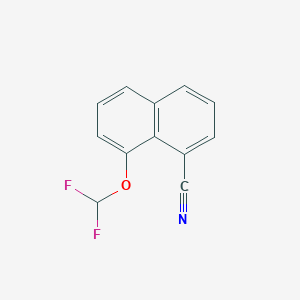
4H-1-Benzopyran-4-one, 5-acetyl-7-hydroxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by its chromen-4-one core structure, which is a significant scaffold in medicinal chemistry due to its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This reaction is carried out by condensing phenol derivatives with β-keto esters in the presence of acid catalysts. For instance, the reaction between 7-hydroxy-4-methylcoumarin and acetyl chloride in the presence of anhydrous aluminum chloride can yield the desired compound .
Industrial Production Methods: Industrial production methods often employ green chemistry principles to enhance yield and reduce environmental impact. The use of ionic liquids as solvents and biocatalysts like lipase from Mucor miehei has been reported to improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 6-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of 5-acetyl-7-hydroxy-2-methylquinone.
Reduction: Formation of 5-(1-hydroxyethyl)-7-hydroxy-2-methyl-4H-chromen-4-one.
Substitution: Formation of halogenated derivatives at the 6-position.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Potential therapeutic agent for treating diseases like cancer, Alzheimer’s, and microbial infections
Industry: Utilized in the production of dyes and optical brighteners due to its fluorescent properties.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity essential for microbial survival.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
7-Hydroxy-4-methylcoumarin: Known for its choleretic and antimicrobial properties.
6-Acetyl-7-hydroxy-4-methylcoumarin: Exhibits strong activity for serotonin receptors and potential antidepressant effects.
5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one: Known for its antioxidant and anticancer activities.
Uniqueness: 5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one stands out due to its unique combination of acetyl and hydroxy groups, which enhance its biological activity and make it a versatile compound for various applications.
Propiedades
Número CAS |
94356-33-9 |
|---|---|
Fórmula molecular |
C12H10O4 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
5-acetyl-7-hydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C12H10O4/c1-6-3-10(15)12-9(7(2)13)4-8(14)5-11(12)16-6/h3-5,14H,1-2H3 |
Clave InChI |
WFHGECVQFSCFBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(C=C(C=C2O1)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione](/img/structure/B11884444.png)


![2-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B11884466.png)

![2-amino-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11884479.png)




